Technical Whitepaper: Scalable Synthesis of 4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol
Technical Whitepaper: Scalable Synthesis of 4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol
Executive Summary
This technical guide details the synthesis of 4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol , a critical heterocyclic intermediate. The synthesis follows a convergent Knorr Pyrazole Synthesis strategy, followed by functionalization at the C4 position via nitrosation and subsequent reduction.
This pathway is selected for its scalability, high regioselectivity, and avoidance of heavy metal catalysts in the final purification stages. The protocol emphasizes the isolation of the 4-amino species as a hydrochloride salt to mitigate oxidative instability inherent to electron-rich aminopyrazoles.
Core Reaction Pathway
-
Cyclocondensation: Ethyl acetoacetate + Isopropylhydrazine
Pyrazolone Core. -
Nitrosation: Electrophilic attack at C4 using nitrous acid
4-Oximino intermediate. -
Reduction: Sodium dithionite (
) reduction 4-Amino product.
Retrosynthetic Analysis & Pathway Logic
The target molecule contains a pyrazole core substituted at N1 (isopropyl), C3 (methyl), and C4 (amino). The most efficient disconnection is at the C4-N bond and the N1-C5/N2-C3 bonds.
Strategic Logic
-
Regiochemistry: Using isopropylhydrazine dictates the N1 substituent. The reaction with
-keto esters (ethyl acetoacetate) favors the formation of the 5-pyrazolone tautomer over the 3-pyrazolone due to the thermodynamics of the intermediate hydrazone. -
C4 Functionalization: Direct nitration is often too harsh for electron-rich pyrazolones. Nitrosation is milder, occurring exclusively at the activated C4 position (flanked by the enol/keto and imine motifs).
-
Reduction Choice: While catalytic hydrogenation (
) is viable, Sodium Dithionite is preferred for batch chemistry to avoid pressurized vessels and potential catalyst poisoning by trace sulfur or nitrogen species.
Pathway Visualization
Detailed Experimental Protocols
Step 1: Synthesis of the Core (1-isopropyl-3-methyl-1H-pyrazol-5-ol)
This step utilizes the Knorr Pyrazole Synthesis. The reaction relies on the condensation of a hydrazine with a
Reagents:
-
Ethyl acetoacetate (1.0 equiv)
-
Isopropylhydrazine hydrochloride (1.1 equiv)
-
Ethanol (Solvent, anhydrous)
-
Sodium Ethoxide (1.1 equiv, if using hydrazine HCl salt)
Protocol:
-
Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve Isopropylhydrazine HCl in Ethanol.
-
Neutralization: Add Sodium Ethoxide slowly at 0°C to liberate the free hydrazine base. Stir for 15 minutes.
-
Addition: Dropwise add Ethyl acetoacetate over 30 minutes while maintaining temperature <10°C. Reasoning: Low temperature prevents uncontrolled exotherms and side reactions.
-
Cyclization: Once addition is complete, heat the mixture to reflux (78°C) for 3–5 hours.
-
Monitoring: Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). Look for the disappearance of ethyl acetoacetate (
) and appearance of a lower spot. -
Workup: Concentrate the solvent under reduced pressure. The residue is often an oil that solidifies upon trituration with diethyl ether or hexane.
-
Purification: Recrystallize from Ethanol/Water if necessary.
Self-Validating Check:
-
NMR Signature: The disappearance of the ethyl ester quartet (4.1 ppm) and triplet (1.2 ppm) confirms cyclization. Appearance of a singlet at
ppm corresponds to the C4-H of the pyrazolone ring.
Step 2: Nitrosation to 4-(hydroxyimino)-3-methyl-1-(propan-2-yl)-pyrazol-5-one
The C4 position is highly nucleophilic. We treat the core with nitrous acid generated in situ.
Reagents:
-
1-isopropyl-3-methyl-1H-pyrazol-5-ol (from Step 1)
-
Sodium Nitrite (
, 1.2 equiv) -
Hydrochloric Acid (HCl, 4M)
Protocol:
-
Dissolution: Dissolve the pyrazolone in 4M HCl and cool the solution to 0–5°C in an ice bath.
-
Nitrosation: Dropwise add an aqueous solution of Sodium Nitrite.
-
Critical Observation: The solution will initially turn green (nitroso) and rapidly shift to deep orange/red. This color shift indicates the tautomerization from the nitroso form to the more stable oxime (hydroxyimino) form.
-
-
Stirring: Stir at 0–5°C for 1 hour.
-
Isolation: The oxime usually precipitates as a highly colored solid. Filter the solid, wash with cold water to remove excess acid, and dry under vacuum.
Self-Validating Check:
-
Visual: Deep orange/red solid formation.
-
Melting Point: Distinct shift from the starting material (usually higher mp due to H-bonding of the oxime).
Step 3: Reduction to 4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol
We employ Sodium Dithionite (
Reagents:
-
4-hydroxyimino intermediate (from Step 2)
-
Sodium Dithionite (
, 3.0 equiv) -
Ammonium Hydroxide or Sodium Carbonate (to adjust pH)
-
Solvent: Water/Ethanol (1:1)
Protocol:
-
Suspension: Suspend the orange oxime solid in Water/Ethanol (1:1).
-
Reduction: Add solid Sodium Dithionite in portions at 40–50°C.
-
Endpoint: The reaction is complete when the deep orange color completely fades to a pale yellow or colorless solution.
-
Stabilization (Critical): The free amine is oxidation-sensitive (turning brown/black in air).
-
Immediate Action: Acidify the solution with concentrated HCl/Ethanol to precipitate the 4-amino hydrochloride salt .
-
-
Filtration: Filter the white/off-white precipitate under nitrogen atmosphere if possible.
Self-Validating Check:
-
Visual: Loss of orange color (Oxime
Amine). -
Solubility: The product salt should be water-soluble but less soluble in cold ethanol/ether.
Quantitative Data Summary
| Parameter | Step 1: Cyclization | Step 2: Nitrosation | Step 3: Reduction |
| Limiting Reagent | Ethyl Acetoacetate | Pyrazolone Core | Oxime Intermediate |
| Stoichiometry | 1.0 : 1.1 (Hydrazine) | 1.0 : 1.2 ( | 1.0 : 3.0 ( |
| Temp. Range | Reflux (78°C) | 0–5°C | 40–50°C |
| Typical Yield | 80–85% | 90–95% | 70–75% (as HCl salt) |
| Appearance | White/Pale Yellow Solid | Deep Orange/Red Solid | White/Off-White Solid |
| Key Hazard | Hydrazine Toxicity | Exotherm/NOx gas | Sulfur Dioxide evolution |
Process Visualization
The following diagram illustrates the complete reaction engineering flow, highlighting critical control points (CCP) where the process must be monitored for safety and quality.
Analytical Characterization & Troubleshooting
Expected NMR Data (DMSO- )
-
1.2–1.4 ppm: Doublet (6H), Isopropyl
groups. - 2.1 ppm: Singlet (3H), C3-Methyl group.
- 4.3–4.5 ppm: Multiplet (1H), Isopropyl CH (septet).
-
9.0–10.0 ppm: Broad singlets (
), characteristic of the amine salt.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Step 1: Low Yield | Incomplete cyclization or hydrolysis of ester. | Ensure anhydrous ethanol is used; extend reflux time. |
| Step 2: No Precipitate | Solution too acidic or dilute. | Neutralize slightly with NaOAc or concentrate the solution. |
| Step 3: Product Brown | Oxidation of free amine. | Perform reduction under |
| Step 3: Sulfur Smell | Decomposition of Dithionite.[5] | Ensure temperature does not exceed 60°C; add reagent in portions. |
References
-
Edaravone Analog Synthesis: Polikarpova, E. et al. (2022). "Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity." Molecules. Link
- Knorr Pyrazole Synthesis: Knorr, L. (1883). "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft.
-
Nitrosation Protocols: Metwally, M. A., et al. (2012). "Pyrazol-5-ones: Tautomerism, Synthesis and Reactions." Journal of Heterocyclic Chemistry. Link
-
Dithionite Reduction: Horni, A., et al. (2006). "Sodium Dithionite: A Versatile Reagent for the Reduction of Nitro and Nitroso Compounds."[6] Organic Process Research & Development.
-
Tautomerism in Pyrazolones: Holzer, W., et al. (2011).[7] "Reactions and Tautomeric Behavior of 1-(2-pyridinyl)-1H-pyrazol-5-ols." Heterocycles. Link
Sources
- 1. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 2. mdpi.com [mdpi.com]
- 3. orgchemres.org [orgchemres.org]
- 4. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 6. pure.rug.nl [pure.rug.nl]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
